Ethylphenidate
Ethylphenidate
Ethylphenidate (EPH) is a psychostimulant and a close analog of methylphenidate. Ethylphenidate acts as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, meaning it effectively boosts the levels of the norepinephrine and dopamine neurotransmitters in the brain, by binding to, and partially blocking the transporter proteins that normally remove those monoamines from the synaptic cleft. While almost certainly an urban legend, there have been anecdotal reports of a perforated septum resulting from even just a few uses of ethylphenidate by insufflation (snorting), This is almost certainly due to ethylphenidate being caustic or containing caustic impurities, some users also report the drug is extremely painful to insuflate, however this is likely hyperbole stemming from the niche reputation of the drug.
Brand Name:
Vulcanchem
CAS No.:
57413-43-1
VCID:
VC0034345
InChI:
InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3
SMILES:
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2
Molecular Formula:
C15H21NO2
Molecular Weight:
247.33 g/mol
Ethylphenidate
CAS No.: 57413-43-1
Main Products
VCID: VC0034345
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
CAS No. | 57413-43-1 |
---|---|
Product Name | Ethylphenidate |
Molecular Formula | C15H21NO2 |
Molecular Weight | 247.33 g/mol |
IUPAC Name | ethyl 2-phenyl-2-piperidin-2-ylacetate |
Standard InChI | InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3 |
Standard InChIKey | AIVSIRYZIBXTMM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Description | Ethylphenidate (EPH) is a psychostimulant and a close analog of methylphenidate. Ethylphenidate acts as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, meaning it effectively boosts the levels of the norepinephrine and dopamine neurotransmitters in the brain, by binding to, and partially blocking the transporter proteins that normally remove those monoamines from the synaptic cleft. While almost certainly an urban legend, there have been anecdotal reports of a perforated septum resulting from even just a few uses of ethylphenidate by insufflation (snorting), This is almost certainly due to ethylphenidate being caustic or containing caustic impurities, some users also report the drug is extremely painful to insuflate, however this is likely hyperbole stemming from the niche reputation of the drug. |
Synonyms | ethylphenidate;2-Piperidineaceticacid, a-phenyl-, ethyl ester;Ethyphenidate;Ethylphenidate 2-Piperidineaceticacid, a-phenyl-, ethyl ester;ethyl 2-phenyl-2-piperidin-2-ylacetate HCl;phenyl-piperidyl-acetic acid ethyl ester;alpha-Phenyl-2-piperidineace |
Reference | 1: Maskell PD, Smith PR, Cole R, Hikin L, Morley SR. Seven fatalities associated with ethylphenidate. Forensic Sci Int. 2016 Aug;265:70-4. doi: 10.1016/j.forsciint.2015.12.045. Epub 2016 Jan 7. PubMed PMID: 26829338. 2: Ho JH, Bailey GP, Archer JR, Dargan PI, Wood DM. Ethylphenidate: availability, patterns of use, and acute effects of this novel psychoactive substance. Eur J Clin Pharmacol. 2015 Oct;71(10):1185-96. doi: 10.1007/s00228-015-1906-z. Epub 2015 Jul 22. Review. PubMed PMID: 26195274. 3: Parks C, McKeown D, Torrance HJ. A review of ethylphenidate in deaths in east and west Scotland. Forensic Sci Int. 2015 Dec;257:203-8. doi: 10.1016/j.forsciint.2015.08.008. Epub 2015 Aug 21. PubMed PMID: 26375622. 4: Patrick KS, Corbin TR, Murphy CE. Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. J Pharm Sci. 2014 Dec;103(12):3834-42. doi: 10.1002/jps.24202. Epub 2014 Oct 9. Review. PubMed PMID: 25303048; PubMed Central PMCID: PMC4237660. 5: Pignon B, Muyssen A, Deheul S, Cottencin O, Rolland B. Dependence on Internet-Purchased Ethylphenidate. J Clin Psychopharmacol. 2015 Aug;35(4):472-3. doi: 10.1097/JCP.0000000000000360. PubMed PMID: 26061611. 6: Bell GH, Novak AJ, Griffin WC 3rd, Patrick KS. Transdermal and oral dl-methylphenidate-ethanol interactions in C57BL/6J mice: transesterification to ethylphenidate and elevation of d-methylphenidate concentrations. J Pharm Sci. 2011 Jul;100(7):2966-78. doi: 10.1002/jps.22476. Epub 2011 Jan 14. PubMed PMID: 21240977; PubMed Central PMCID: PMC4429779. 7: Soussan C, Kjellgren A. /Chasing the high/ - experiences of ethylphenidate as described on international internet forums. Subst Abuse. 2015 Mar 5;9:9-16. doi: 10.4137/SART.S22495. eCollection 2015. PubMed PMID: 25788832; PubMed Central PMCID: PMC4354466. |
PubChem Compound | 3080846 |
Last Modified | Nov 11 2021 |
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